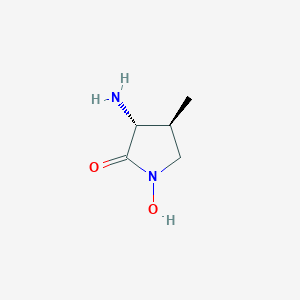
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as diallylamine. The synthesis typically involves a series of steps including ring-closing metathesis and SN2 displacement reactions. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from diallylamine followed by ring-closing metathesis is a notable method .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods. These methods utilize enzymes such as lipases to achieve high enantiomeric excess. For example, Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) has been used to produce the compound with excellent enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stereospecific interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with similar stereochemistry but different functional groups and applications
Uniqueness
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
132619-44-4 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
Clave InChI |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
SMILES |
CC1CN(C(=O)C1N)O |
SMILES isomérico |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES canónico |
CC1CN(C(=O)C1N)O |
Sinónimos |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


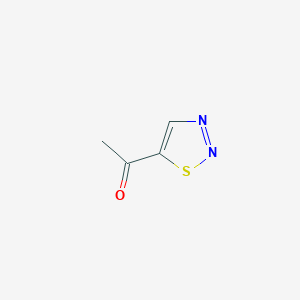
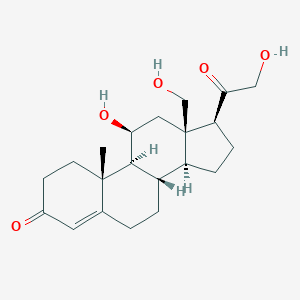
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)


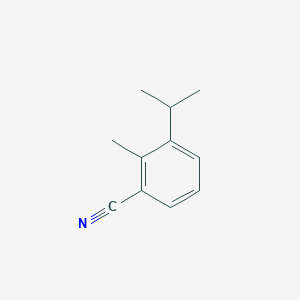
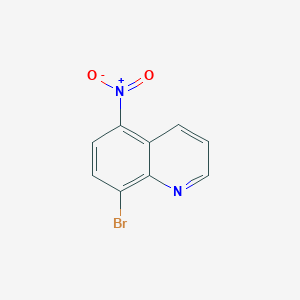

![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)

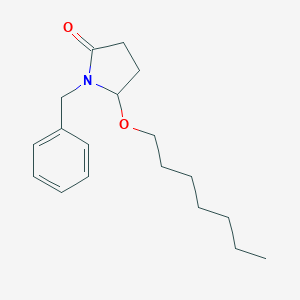
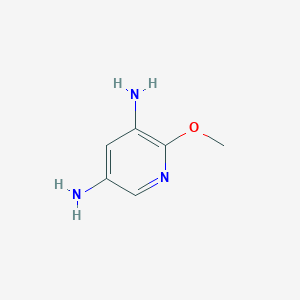

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
